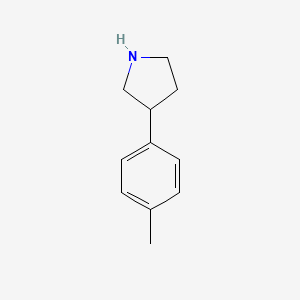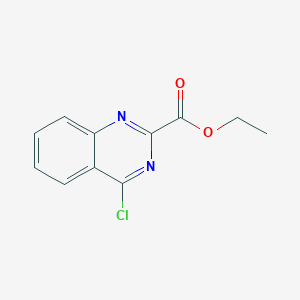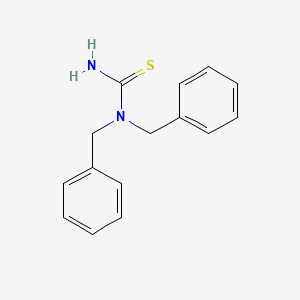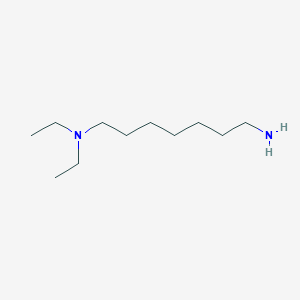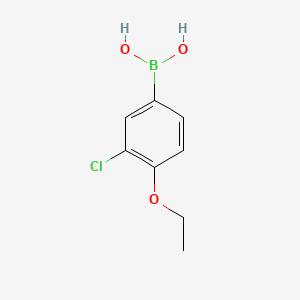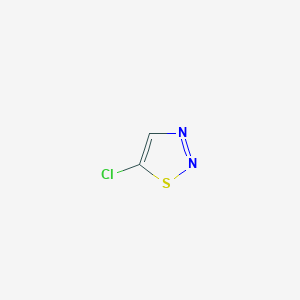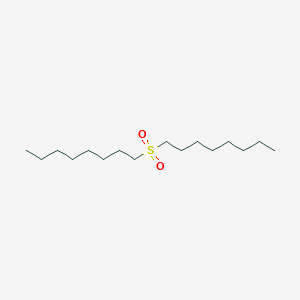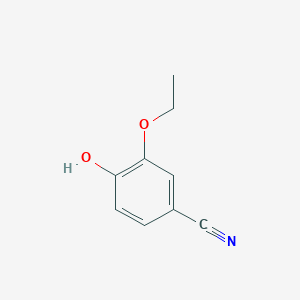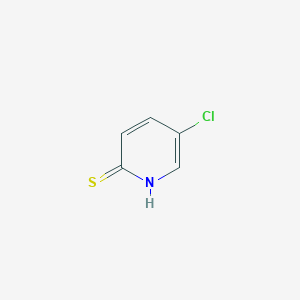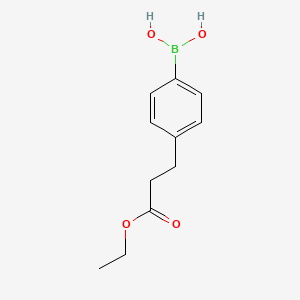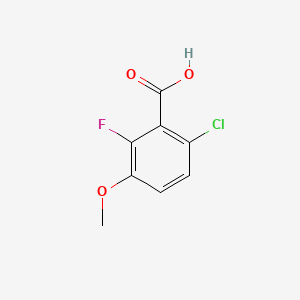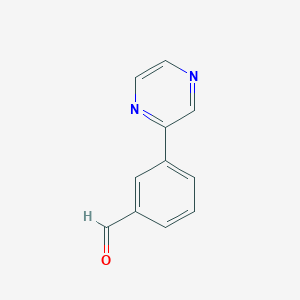
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate (IFUDA) is a polyfluorinated acrylate monomer that is used in the synthesis of polymers. It has been studied for its potential applications in a variety of fields, such as materials science, drug delivery, and biochemistry. IFUDA is an important component of a variety of polymers, as it is capable of forming strong covalent bonds with other molecules.
Applications De Recherche Scientifique
Corrosion Protection
Fluorinated siloxane copolymers synthesized via initiated chemical vapor deposition (iCVD), incorporating perfluoroalkyl acrylate derivatives, have demonstrated excellent adhesion and corrosion resistance on substrates. These materials are effective in providing corrosion protection, with some formulations showing protection efficiencies of approximately 99% on zinc substrates, which is significantly higher than conventional polymer coatings (Cihanoğlu & Ebil, 2021).
Repellent Coatings
Polyacrylates containing vinylidene fluoride units have been developed with excellent water and oil repellency, comparable to those containing long perfluoroalkyl chains. Such materials could serve as alternatives for water and oil repellent agents, offering a balance between performance and environmental considerations (Huang et al., 2007).
Thermal Energy Storage
Encapsulation of phase change materials (PCMs) like icosane with polymers derived from acrylic acid suggests potential applications in thermal energy storage. These encapsulated PCMs exhibit high storage capacities and thermal stability, making them candidates for improving energy efficiency in various systems (Seitz & Ajiro, 2019).
Polymer Synthesis and Functionalization
Research into the polymerization of acrylates, including fluorinated versions, has led to the development of materials with specific functionalities. These polymers find applications in coatings, adhesives, and as components in composites and nanomaterials. The ability to tailor polymer properties through the incorporation of fluorinated monomers extends their utility across a broad range of industrial and research applications (Patil & Améduri, 2013).
Propriétés
Numéro CAS |
4998-38-3 |
|---|---|
Nom du produit |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate |
Formule moléculaire |
C14H6F20O2 |
Poids moléculaire |
586.16 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl prop-2-enoate |
InChI |
InChI=1S/C14H6F20O2/c1-2-4(35)36-5(16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)3-15/h2,5H,1,3H2 |
Clé InChI |
HBFWXGZKVGSZKO-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
SMILES canonique |
C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



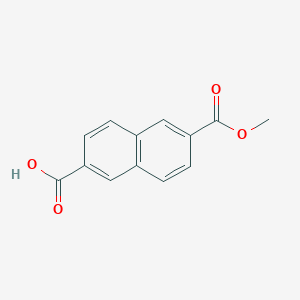
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
